molecular formula C8H9N5 B13262112 1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13262112
M. Wt: 175.19 g/mol
InChI Key: NVXIPOMWGYZGRR-UHFFFAOYSA-N
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Description

1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a pyridine ring linked to a triazole ring via a methylene bridge. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to yield 1,2,3-triazoles. The specific synthetic route involves the reaction of 2-pyridylmethyl azide with an alkyne under copper-catalyzed conditions to form the desired triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced nitrogen heterocycles.

Scientific Research Applications

1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazole: Similar structure but lacks the amine group.

    2-(Pyridin-2-yl)-1H-1,2,3-triazole: Another triazole derivative with a different substitution pattern.

    1-(Pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of an amine.

Uniqueness: 1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and triazole rings, along with the amine group, allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)triazol-4-amine

InChI

InChI=1S/C8H9N5/c9-8-6-13(12-11-8)5-7-3-1-2-4-10-7/h1-4,6H,5,9H2

InChI Key

NVXIPOMWGYZGRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(N=N2)N

Origin of Product

United States

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